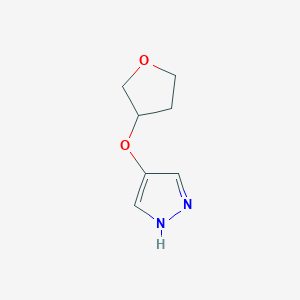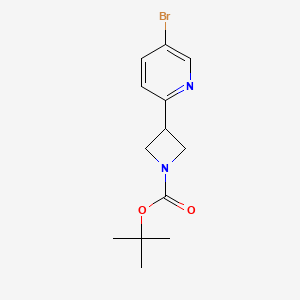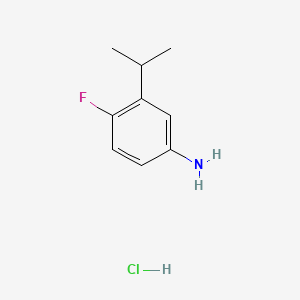![molecular formula C6H9ClF3N B13500475 1,7,7-Trifluoro-3-azabicyclo[4.1.0]heptanehydrochloride](/img/structure/B13500475.png)
1,7,7-Trifluoro-3-azabicyclo[4.1.0]heptanehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7,7-Trifluoro-3-azabicyclo[410]heptane hydrochloride is a synthetic organic compound with the molecular formula C₆H₉ClF₃N It is a bicyclic amine featuring three fluorine atoms and a hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-trifluoro-3-azabicyclo[4.1.0]heptane hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate bicyclic precursor.
Fluorination: Introduction of fluorine atoms is achieved using fluorinating agents under controlled conditions.
Cyclization: The formation of the bicyclic structure is facilitated through cyclization reactions.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,7,7-Trifluoro-3-azabicyclo[4.1.0]heptane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The bicyclic structure allows for addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
1,7,7-Trifluoro-3-azabicyclo[4.1.0]heptane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,7,7-trifluoro-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with molecular targets and pathways. The compound’s bicyclic structure and fluorine atoms contribute to its reactivity and binding affinity. It may interact with enzymes, receptors, or other biomolecules, leading to specific biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride: Similar structure but with two fluorine atoms instead of three.
1,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride: Another variant with different fluorine atom positioning.
Uniqueness
1,7,7-Trifluoro-3-azabicyclo[4.1.0]heptane hydrochloride is unique due to its specific arrangement of three fluorine atoms and the bicyclic structure. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C6H9ClF3N |
|---|---|
Molekulargewicht |
187.59 g/mol |
IUPAC-Name |
1,7,7-trifluoro-3-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C6H8F3N.ClH/c7-5-3-10-2-1-4(5)6(5,8)9;/h4,10H,1-3H2;1H |
InChI-Schlüssel |
RCGXWRDIPWXDDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2(C1C2(F)F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


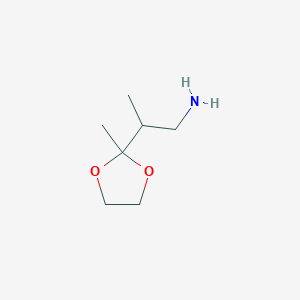
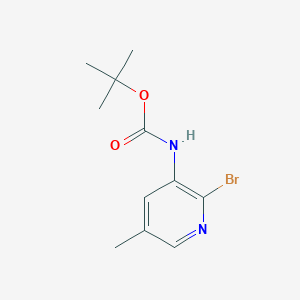
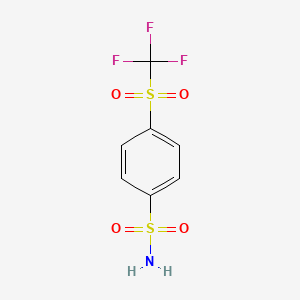
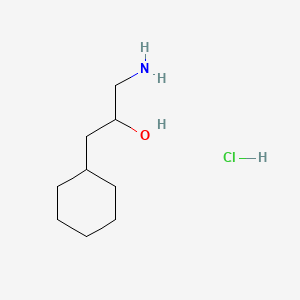

![tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate](/img/structure/B13500436.png)

amine hydrochloride](/img/structure/B13500443.png)

![5-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-1,3-dioxane-5-carboxylic acid](/img/structure/B13500461.png)
